molecular formula H6N4O2S B7889459 Hydrazinesulfonohydrazide

Hydrazinesulfonohydrazide

Cat. No.: B7889459
M. Wt: 126.14 g/mol
InChI Key: ZYPPIYQFMRDWGC-UHFFFAOYSA-N
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Description

Hydrazinesulfonohydrazide is an organic compound characterized by the presence of both hydrazine and sulfonohydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazinesulfonohydrazide can be synthesized through the reaction of sulfonyl chlorides with hydrazine hydrate. The reaction typically occurs in an aqueous medium, and the conditions are optimized to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Hydrazinesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl hydrazones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Sulfonyl hydrazones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazines.

Mechanism of Action

The mechanism of action of hydrazinesulfonohydrazide involves its interaction with cellular components, leading to the disruption of metabolic pathways. The compound targets specific enzymes and proteins, inducing cell death through apoptosis and autophagy . This dual mechanism makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual functional groups, which confer unique reactivity and versatility in chemical synthesis

Properties

IUPAC Name

hydrazinesulfonylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H6N4O2S/c1-3-7(5,6)4-2/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPPIYQFMRDWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NNS(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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